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An In-depth Technical Guide to the Fundamental Principles of Copper Indium Diselenide
(CulnSez) Based Solar Cells

Introduction

Copper Indium Diselenide (CulnSez, or CIS) and its alloys, such as Copper Indium Gallium
Diselenide (CIGS), are leading thin-film photovoltaic materials.[1][2] They have garnered
significant attention within the research and renewable energy sectors due to their high
conversion efficiencies, long-term stability, and strong solar absorption characteristics.[1][3][4]
ClIS-based solar cells have achieved lab efficiencies exceeding 20%, positioning them as a
competitive alternative to traditional silicon-based photovoltaics.[2][5][6] The high absorption
coefficient of CIS allows for the use of very thin absorber layers (a few micrometers), which
reduces material consumption and production costs.[1][7] This guide provides a detailed
overview of the fundamental principles, material properties, fabrication protocols, and
characterization techniques for CulnSez-based solar cells, intended for researchers and
scientists in the field.

Fundamental Principles
Device Structure

A standard CulnSe:z solar cell is a heterojunction device with a multilayer structure, typically
fabricated in a "substrate” configuration.[8] The most common structure consists of the
following layers, deposited sequentially on a substrate like soda-lime glass:
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Back Contact: A layer of Molybdenum (Mo) serves as the back electrical contact.

Absorber Layer: A p-type CulnSe: layer, approximately 1-2 micrometers thick, is the core of
the device where light is absorbed and charge carriers are generated.[8]

Buffer Layer: A thin (10-50 nm) n-type layer, traditionally Cadmium Sulfide (CdS), is
deposited on the CIS absorber to form the p-n junction.[8]

Window Layer: A transparent conducting oxide (TCO) layer, often a bi-layer of intrinsic Zinc
Oxide (i-ZnO) and Aluminum-doped Zinc Oxide (Al:ZnO), acts as the front electrical contact
while allowing sunlight to pass through to the absorber layer.[7][8]

Anti-Reflection Coating: A material like Magnesium Fluoride (MgF2) is often added to
minimize light reflection from the surface.
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Caption: Layered architecture of a typical CulnSez solar cell.
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Working Principle

The operation of a CIS solar cell is governed by the photovoltaic effect and can be described in
four key steps:

» Light Absorption: Photons from sunlight with energy greater than the bandgap of the CulnSe:
material are absorbed in the absorber layer.

o Generation of Electron-Hole Pairs: This absorption of energy excites an electron from the
valence band to the conduction band, creating a free electron and a positively charged "hole"
(an electron-hole pair).

o Charge Separation: The p-n heterojunction formed between the p-type CIS absorber and the
n-type CdS buffer layer creates a built-in electric field in a region known as the depletion
region. This field sweeps the generated electrons into the n-type layer and the holes into the
p-type layer, preventing them from recombining.

e Charge Collection: The separated electrons travel through the n-type buffer and TCO layers
to the front contact, while the holes travel through the p-type absorber to the back contact.
This flow of charge carriers through an external circuit constitutes the electric current. The
potential difference created by the separated charges is the voltage.
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Caption: Working principle of a CIS solar cell via its energy band structure.

Core Material Properties of CulnSe:

CulnSe: is a ternary chalcopyrite semiconductor with a unique combination of properties that
make it an excellent absorber material for photovoltaic applications.[7] Its key characteristics

are summarized below.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b076934?utm_src=pdf-body-img
http://deepzone4.ttu.ee/~juri.krustok/PDF-s/Device%20characteristics%20of%20CuInSe2-based%20solar%20cells.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
Structural Properties

Crystal Structure Chalcopyrite (Tetragonal) [O][10][11]
Space Group I-42d [10]
Lattice Parameters a=5781A c=11552A [10]
Density 5.77 g/lcm3 [10]
Optical Properties

Bandgap (EQ) ~1.02 - 1.05 eV (Direct) [9][10]
Absorption Coefficient (a) >10*cm™1 [9]
Electrical Properties

Intrinsic Conductivity p-type [10]
Electron Mobility (un) (6 £3)cma/V-s [10]

Hole Mobility (up) (3.1 £ 0.15) cm?/V:-s [10]
Thermal Properties

Melting Temperature 1260 K [10]

Device Fabrication Protocols

The fabrication of high-efficiency CIS solar cells is a multi-stage process where precise control
over each step is critical.[1][4] While numerous methods exist, the two-stage process involving
selenization of metallic precursors is a common and scalable approach.[1][12]
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Start: Clean Substrate (Soda-Lime Glass)

1. Back Contact Deposition
Sputter Molybdenum (Mo) onto glass substrate.

:

2. Precursor Deposition
Deposit Copper (Cu) and Indium (In) layers.
(e.g., via sputtering or evaporation)

:

[ 3. Selenization (Two-Stage Anneal) ]

React precursors with Selenium (Se) vapor or H2Se gas at high temperature (~400-550°C) to form CulnSe-.

'

4. Buffer Layer Deposition
Deposit Cadmium Sulfide (CdS) via Chemical Bath Deposition (CBD).

5. Window Layer Deposition
Sputter i-ZnO and Al:ZnO layers.

6. Grid Contact & Encapsulation
Deposit metal grid (e.g., Ni/Al) for front contact.

Finished Device

Click to download full resolution via product page

Caption: Experimental workflow for CIS solar cell fabrication via a two-stage process.

Selenization of Metallic Precursors Protocol
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The selenization process is a crucial step that transforms stacked layers of copper and indium
into the desired chalcopyrite CulnSez compound.[12]

e Precursor Preparation:

o Deposit a stack of Copper (Cu) and Indium (In) layers onto a Molybdenum-coated glass
substrate. This can be done by methods such as evaporation or sputtering.[12] The order
and thickness of the layers are critical for achieving the correct final stoichiometry.

e Selenization Reaction:

Place the precursor-coated substrate into a reaction chamber (e.g., a tube furnace).

o

o Introduce a selenium-containing atmosphere. This is typically done by heating solid
selenium to create Se vapor or by introducing hydrogen selenide (H2Se) gas.[12][13]

o Heat the substrate according to a specific temperature profile. A typical process involves
ramping the temperature to around 400-550°C and holding it for a defined period to allow
the reaction and grain growth to complete.[8][12] For instance, one study used a
temperature of 400 °C in an Hz2Se atmosphere.[12] Another study noted that CIS formation
begins around 350 °C, with significant grain growth occurring at 450 °C and densified films
forming at 550 °C.[13]

o Cool the chamber down to room temperature to obtain the final polycrystalline CulnSe:z
thin film.

Characterization Methodologies

To evaluate the quality of the fabricated films and the performance of the final solar cell device,
several characterization techniques are employed.

Structural Characterization: X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the deposited CIS film.
e Protocol:

o Aprepared CIS film on its substrate is mounted in an X-ray diffractometer.
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o An X-ray beam (commonly Cu Ka, A = 0.154 nm) is directed at the film surface.[9]

o The detector scans through a range of 26 angles (e.g., 10° to 90°) to measure the intensity
of the diffracted X-rays.[9]

o The resulting diffraction pattern shows peaks at specific 26 angles. For a polycrystalline
chalcopyrite CIS film, characteristic peaks corresponding to the (112), (220/204), and
(312/116) crystal planes are expected.[9][14] The absence of peaks from secondary
phases (like CuxSe or InxSe) indicates good film quality.[9][11]

Morphological Characterization: Scanning Electron
Microscopy (SEM)

SEM is used to visualize the surface morphology and cross-section of the solar cell, providing
information on grain size, film thickness, and interface quality.

e Protocol:

o Sample Preparation: For cross-sectional analysis, the solar cell sample is carefully
cleaved or prepared using a focused ion beam (FIB) to expose the internal layers.[15][16]

o Imaging: The sample is placed inside the SEM chamber under vacuum.
o Afocused beam of electrons is scanned across the sample surface or cross-section.

o Detectors collect the secondary or backscattered electrons emitted from the sample to
form an image.

o The resulting micrograph reveals the different layers (Mo, CIS, CdS, ZnO), their respective
thicknesses, and the grain structure of the CIS absorber layer.[17][18] A compact, void-
free film with large grains is generally desirable for high-performance devices.[9]

Optoelectronic Characterization: Current-Voltage (J-V)
Measurement

J-V measurement is the primary method for determining the performance of a solar cell.
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e Protocol:

o

Setup: The finished solar cell is placed in a probe station. Electrical probes are connected
to the front (TCO) and back (Mo) contacts.

o Illumination: The cell is illuminated by a solar simulator that mimics the standard AM1.5G
solar spectrum at an intensity of 1200 mW/cm?2.[7][19]

o Voltage Sweep: A source meter is used to apply a variable voltage bias across the cell and
measure the resulting current.[7] The voltage is typically swept from a reverse bias
condition (e.g., -0.2 V) to a forward bias condition slightly beyond the open-circuit voltage
(e.g., 0.6 V).[20]

o Data Analysis: The resulting J-V curve is plotted. Key performance parameters are
extracted from this curve:[21]

» Short-Circuit Current Density (Jsc): The current density at zero voltage.
» Open-Circuit Voltage (Voc): The voltage at zero current.

» Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmp x
Vmp) / (Jsc x Voc), where Jmp and Vmp are the current and voltage at the maximum
power point.

= Power Conversion Efficiency (n or PCE): The overall efficiency, calculated as (Voc x Jsc
x FF) / Pin, where Pin is the power of the incident light (100 mW/cm?).

Performance Characteristics

The performance of CIS-based solar cells has steadily improved over decades of research.
Alloying CIS with Gallium (to form CIGS) can tune the bandgap from 1.04 eV (CIS) to 1.68 eV,
allowing for optimization to better match the solar spectrum and improve voltage.[2] The table
below summarizes some reported performance milestones for CIS and related CIGS solar
cells.
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Absorber Jsc Efficiency

et Voc (V) (mAlcm?) FF (%) (%) Reference
CulnSe2z - - - 11.15 [22]
CulnSe2 - - - ~7.0 [12]
CulnSe: - - - 14.5 [23]
CulnSe2 - - - 15.0 [24]
Cu(ln,Ga)Sez  0.73 38.64 81.0 22.97 [5]
Cu(In,Ga)Se2 - - - >19 [1]

Cu(In,Ga)Sez

, 77 18.2 [25]
(sub-micron)

Conclusion

CulnSez-based solar cells represent a mature and highly efficient thin-film photovoltaic
technology. Their fundamental advantages, including a direct bandgap, high absorption
coefficient, and proven long-term stability, make them a compelling option for renewable energy
generation. The performance of these devices is intricately linked to the precise control of
material properties and fabrication processes, from the deposition of the absorber layer to the
formation of high-quality interfaces within the multilayered cell structure. Continued research
into novel fabrication techniques, buffer layer materials, and bandgap engineering through
alloying promises to further enhance the efficiency and reduce the cost of CIS-based solar
energy, solidifying its role in the future of photovoltaics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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